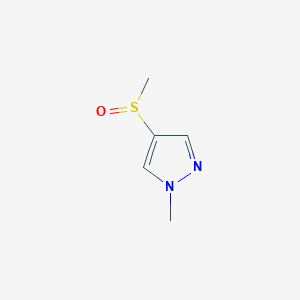
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide is an organic compound with a molecular weight of 204.15 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-methyl-3-pyridinyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F3N2O/c1-5-6(3-2-4-12-5)13-7(14)8(9,10)11/h2-4H,1H3,(H,13,14) . This indicates that the compound contains eight carbon atoms, seven hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 204.15 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I have access to.Applications De Recherche Scientifique
1. Role in Copper(II) Complex Formation
Pyridine-substituted amides like N-(pyridin-2-yl)acetamide and its derivatives, including 2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide, exhibit excellent chelating properties useful in forming copper(II) complexes. These compounds, especially when modified with electron-donating substituents or steric hindrances, can significantly influence the coordination number and geometry of copper ions. This property is essential in biology, medicine, environmental chemistry, and other fields (Smolentsev, 2017).
2. Contributions to Triazine Synthesis
In chemical synthesis, certain derivatives of N-(pyridin-2-yl)acetamide are used to produce various triazines and triazoles, which are important for developing biologically active compounds. These compounds are used in various synthetic routes to create oxo-s-triazines and condensed triazoles, showcasing the versatility of this compound in organic synthesis (Reimlinge, Billiau, & Lingier, 1976).
3. Application in Iodoamidation Processes
This compound is involved in the iodoamidation of alkenes and dienes, a process essential in organic synthesis. For instance, reactions with styrene and vinylcyclohexane yield products like 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides, which are crucial for various chemical syntheses (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).
4. Oxidation Reactivity Studies
In studying oxidation reactions, derivatives of 2-(pyridin-2-yl)-N,N-diphenylacetamide, closely related to this compound, have been synthesized and oxidized using various oxidants. These studies are pivotal in understanding the reactivity and potential applications of such compounds in chemical reactions (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).
Propriétés
IUPAC Name |
2,2,2-trifluoro-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-3-2-4-12-6(5)13-7(14)8(9,10)11/h2-4H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWFEAZQLVGXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)


![N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2946298.png)


![7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)


![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)

![3-(3-methoxyphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea](/img/structure/B2946311.png)
![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)

